(2Z)-N-[4-(1H-benzimidazol-2-yl)phenyl]-2-[(3,5-dimethylphenyl)imino]-2H-chromene-3-carboxamide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N-[4-(1H-benzimidazol-2-yl)phenyl]-2-(3,5-dimethylphenyl)iminochromene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H24N4O2/c1-19-15-20(2)17-24(16-19)33-31-25(18-22-7-3-6-10-28(22)37-31)30(36)32-23-13-11-21(12-14-23)29-34-26-8-4-5-9-27(26)35-29/h3-18H,1-2H3,(H,32,36)(H,34,35) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBKAHCUWMLRJMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N=C2C(=CC3=CC=CC=C3O2)C(=O)NC4=CC=C(C=C4)C5=NC6=CC=CC=C6N5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H24N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(2Z)-N-[4-(1H-benzimidazol-2-yl)phenyl]-2-[(3,5-dimethylphenyl)imino]-2H-chromene-3-carboxamide is a synthetic compound belonging to the class of chromenes and benzimidazole derivatives. These compounds have garnered significant attention in medicinal chemistry due to their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article reviews the biological activity of this specific compound, focusing on its pharmacological effects, underlying mechanisms, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound's chemical formula is . Its structure features a chromene core fused with a benzimidazole moiety, which is known for contributing to various biological activities. The presence of an imino group and a carboxamide functional group enhances its solubility and reactivity.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. Studies have shown that:
- Mechanism of Action : The compound may inhibit cancer cell proliferation by inducing apoptosis through the modulation of key signaling pathways such as the Bcl-2 family proteins and caspase activation .
- In Vitro Studies : In vitro assays demonstrated that this compound has cytotoxic effects against various cancer cell lines, with IC50 values indicating potent activity comparable to established chemotherapeutics .
Antimicrobial Activity
The compound has also shown promising antimicrobial effects against both Gram-positive and Gram-negative bacteria:
- Activity Spectrum : It exhibits significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, attributed to its ability to disrupt bacterial cell membranes .
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 10 µg/mL | |
| Escherichia coli | 15 µg/mL |
Anti-inflammatory Effects
The compound has been evaluated for its anti-inflammatory properties:
- Mechanism : It may inhibit pro-inflammatory cytokines and enzymes such as COX-2 and LOX, thereby reducing inflammation in various models.
Structure-Activity Relationship (SAR)
The structure of this compound provides insights into its biological activity:
- Benzimidazole Moiety : This component is crucial for anticancer activity due to its ability to interact with DNA and inhibit topoisomerases.
- Imino Group : The presence of the imino group enhances the compound's reactivity towards biological targets, increasing its potency.
- Dimethyl Substitution : The 3,5-dimethyl substitution on the phenyl ring is associated with increased lipophilicity, enhancing cellular uptake and bioavailability.
Case Studies
Several studies have highlighted the therapeutic potential of this compound:
- A study published in Pharmacological Reviews detailed the synthesis and evaluation of various benzimidazole derivatives, including this compound, revealing its broad-spectrum bioactivity .
- Another research effort focused on the development of chromene-based compounds for cancer therapy demonstrated that modifications in the chromene structure could significantly alter their biological profiles.
Q & A
Q. What purification techniques maximize yield without compromising purity?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
